molecular formula C12H13N3O2 B1443593 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245648-30-9

1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1443593
M. Wt: 231.25 g/mol
InChI Key: QWUHADQCUIKMRA-UHFFFAOYSA-N
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Description

The compound “1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid” contains several functional groups. The isopropylphenyl group is a derivative of phenyl group, which is a functional group characterized by a ring of six carbon atoms, known as a benzene ring . The 1H-1,2,4-triazole is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . The carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group is planar due to the conjugated pi system in the benzene ring. The triazole ring is also planar and the two rings may be coplanar or perpendicular to each other depending on the substitution pattern and steric hindrance . The carboxylic acid group is polar and can form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group can undergo reactions like esterification or amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions, and the triazole ring can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study highlighted the synthesis of new fused 1,2,4-triazoles, focusing on the anti-microbial activity of these compounds. They demonstrated significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Joshi et al., 2021).

Triazole-based Scaffolds for Biologically Active Compounds

Another research explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming to create triazole-based scaffolds for peptidomimetics and other biologically active compounds. This work underscores the versatility of triazole compounds in medicinal chemistry (Ferrini et al., 2015).

Antifungal Agents

A novel synthesis of triazole-5-carboxylic acid derivatives was explored for their antifungal properties. Certain compounds exhibited comparable efficacy to fluconazole against Candida albicans, suggesting their potential as antifungal agents (Nikalje et al., 2015).

Corrosion Inhibition

Research into the application of triazole derivatives for corrosion inhibition on mild steel in acidic media found significant efficacy. This study highlights the potential of triazole compounds in industrial applications, particularly in protecting metals against corrosion (Lagrenée et al., 2002).

Synthesis of Triazole Derivatives

The synthesis of various 1,2,4-triazole derivatives has been documented, emphasizing their importance in pharmaceutical synthesis and the broad range of their applications in scientific research. This synthesis process illustrates the versatility and utility of triazole compounds in creating new materials and compounds for scientific study (De, 2003).

Safety And Hazards

As with any chemical compound, handling “1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a building block in the development of pharmaceuticals or materials .

properties

IUPAC Name

1-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(2)9-4-3-5-10(6-9)15-7-13-11(14-15)12(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHADQCUIKMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744472
Record name 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1245648-30-9
Record name 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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